N-(mesitylmethyl)-3-(3-morpholin-4-ylpyrazin-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of appropriate amines with benzoyl chlorides or other acylating agents. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was reported using 4-aminophenazone, highlighting the use of non-steroidal anti-inflammatory drugs as starting materials for such compounds . Similarly, the synthesis of morpholine-containing benzamides, such as those in the studies of antiproliferative activities, involves the condensation of isocyanates with morpholine-substituted amines . These methods could potentially be adapted for the synthesis of "N-(mesitylmethyl)-3-(3-morpholin-4-ylpyrazin-2-yl)benzamide".

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal structure of a N-(pyridin-2-ylmethyl)benzamide derivative was analyzed, showing different orientations of the pyridine and benzene rings . The molecular geometry and vibrational frequencies can also be calculated using density functional theory (DFT), as demonstrated for a 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . These techniques would be relevant for analyzing the molecular structure of "this compound".

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be inferred from their interactions with biological targets. For instance, the benzamide derivatives synthesized in one study showed inhibitory potential against alkaline phosphatases and ecto-5'-nucleotidases . The chemical reactivity can also be estimated using molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . These analyses would be useful for understanding the reactivity of "this compound" in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, luminescence, and stimuli-responsive behavior, are important for their potential applications. Compounds with aggregation-enhanced emission and multi-stimuli-responsive properties have been reported, which could be relevant for the design of new materials or sensors . The antibacterial activity of benzamide derivatives has also been evaluated, indicating their potential use in pharmaceutical applications . These properties would be important to consider for "this compound".

Wissenschaftliche Forschungsanwendungen

Antifungal and Antiproliferative Activities

N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, structurally related to the compound of interest, have been synthesized and characterized. These compounds, including N-(morpholinothiocarbonyl) benzamide, demonstrate significant antifungal activity against pathogens responsible for plant diseases. The study suggests potential agricultural applications, especially in protecting crops from fungal infections (Zhou Weiqun et al., 2005).

Antithrombotic Effects

Research on platelet glycoprotein IIb/IIIa receptor antagonists, such as MS-180, which contains a morpholine moiety similar to the query compound, shows promising antiaggregatory and antithrombotic effects. These findings highlight the potential for developing new therapeutic agents for treating thrombotic diseases, demonstrating the relevance of morpholine derivatives in cardiovascular research (H. Banno et al., 1999).

Synthesis and Structural Analysis

The synthesis of aromatic sulfonamide inhibitors and their activity against carbonic anhydrases I, II, IV, and XII showcase the chemical versatility of benzamide and morpholine derivatives. These compounds, such as 4-sulfamoyl-N-(3-morpholinopropyl)benzamide, offer insights into the design of inhibitors with potential therapeutic applications (C. Supuran et al., 2013).

Catalytic Activity and Oxygenation Processes

Studies on the preparation and oxygenation of copper complexes with relevance to flavonol dioxygenase illustrate the catalytic potential of morpholine-containing compounds. Such research underlines the importance of these derivatives in synthetic chemistry and catalysis, opening pathways to novel reaction mechanisms and synthetic strategies (É. Balogh-Hergovich et al., 2000).

Anticonvulsant Activity

The development of novel enaminones from cyclic β-dicarbonyl precursors, condensed with morpholine, highlights the pharmacological potential of morpholine derivatives in neurology. These compounds show potent anticonvulsant activity with minimal neurotoxicity, indicating their utility in developing new treatments for seizure disorders (I. Edafiogho et al., 1992).

Wirkmechanismus

The synthesized compounds were explored as candidates for extracellular signal-regulated kinases 1/2 (ERK1/2) having antineoplastic activity . In order to elucidate the mechanism of action of the heterocycles, a few compounds were selected to be investigated for their MAP kinase pathway inhibition .

Eigenschaften

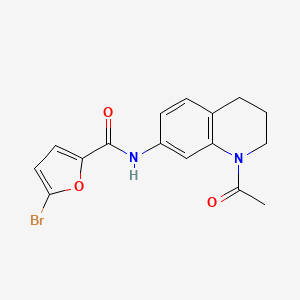

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-5-bromofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3/c1-10(20)19-8-2-3-11-4-5-12(9-13(11)19)18-16(21)14-6-7-15(17)22-14/h4-7,9H,2-3,8H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPKEBKYPIJRJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenylethyl 4-oxo-4-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}butanoate](/img/structure/B2503240.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2503248.png)

![(2Z)-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-b]quinazoline-3,5-dione](/img/structure/B2503251.png)

![7'-benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione](/img/structure/B2503254.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503256.png)